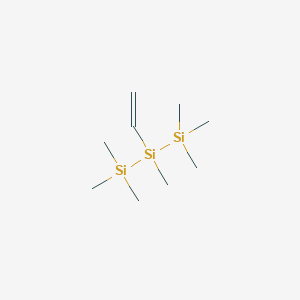
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane: is an organosilicon compound with the molecular formula C9H22Si3 . This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptamethyltrisilane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane typically involves the reaction of vinyl-containing precursors with heptamethyltrisilane. One common method is the hydrosilylation reaction, where a vinylsilane reacts with heptamethyltrisilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated silanes.
Substitution: Functionalized silanes with various substituents.
Applications De Recherche Scientifique
2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to interact with different biological and chemical systems. The heptamethyltrisilane backbone provides stability and enhances the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
- 2-Ethynyl-1,1,1,2,3,3,3-heptamethyltrisilane
- 1,1,1,2,3,3,3-heptamethyltrisilane
- Cyclohexene, 2-ethenyl-1,3,3-trimethyl-
Comparison: 2-Ethenyl-1,1,1,2,3,3,3-heptamethyltrisilane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethynyl and trimethyl counterparts. The vinyl group allows for a broader range of chemical modifications and applications, making it more versatile in various scientific and industrial contexts .
Propriétés
Numéro CAS |
13029-88-4 |
|---|---|
Formule moléculaire |
C9H24Si3 |
Poids moléculaire |
216.54 g/mol |
Nom IUPAC |
ethenyl-methyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si3/c1-9-12(8,10(2,3)4)11(5,6)7/h9H,1H2,2-8H3 |
Clé InChI |
LUPHOZLADYUVCL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


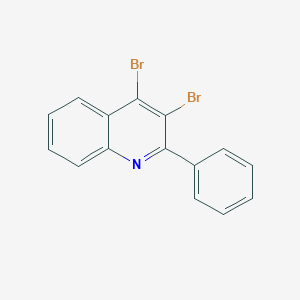
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
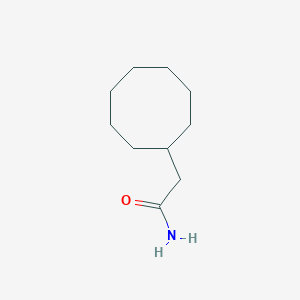
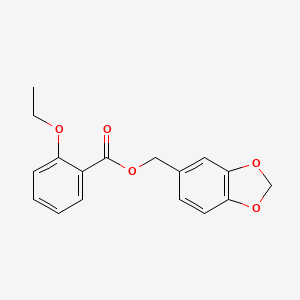

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
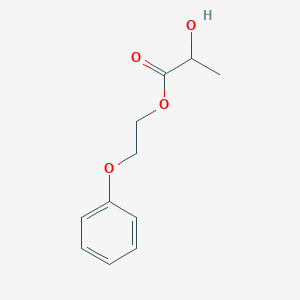


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
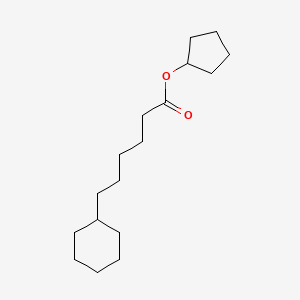

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
